Z-L-Dap(Boc)-Obn Z-L-Dap(Boc)-Obn
Brand Name: Vulcanchem
CAS No.: 239785-37-6
VCID: VC0131185
InChI: InChI=1S/C23H28N2O6/c1-23(2,3)31-21(27)24-14-19(20(26)29-15-17-10-6-4-7-11-17)25-22(28)30-16-18-12-8-5-9-13-18/h4-13,19H,14-16H2,1-3H3,(H,24,27)(H,25,28)/t19-/m0/s1
SMILES: CC(C)(C)OC(=O)NCC(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Molecular Formula: C23H28N2O6
Molecular Weight: 428.485

Z-L-Dap(Boc)-Obn

CAS No.: 239785-37-6

Cat. No.: VC0131185

Molecular Formula: C23H28N2O6

Molecular Weight: 428.485

* For research use only. Not for human or veterinary use.

Z-L-Dap(Boc)-Obn - 239785-37-6

Specification

CAS No. 239785-37-6
Molecular Formula C23H28N2O6
Molecular Weight 428.485
IUPAC Name benzyl (2S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoate
Standard InChI InChI=1S/C23H28N2O6/c1-23(2,3)31-21(27)24-14-19(20(26)29-15-17-10-6-4-7-11-17)25-22(28)30-16-18-12-8-5-9-13-18/h4-13,19H,14-16H2,1-3H3,(H,24,27)(H,25,28)/t19-/m0/s1
Standard InChI Key PKJSHTUXTOKIBY-IBGZPJMESA-N
SMILES CC(C)(C)OC(=O)NCC(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator